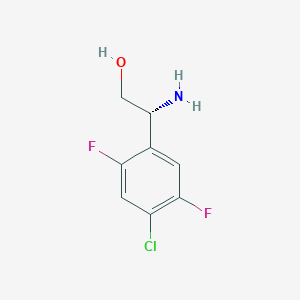

(r)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-chloro-2,5-difluorophenyl substituent. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chloro-2,5-difluorobenzene.

Nucleophilic Substitution: The aromatic ring undergoes nucleophilic substitution with an appropriate nucleophile to introduce the amino group.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the amino group or the aromatic ring.

Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or modified aromatic rings.

Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the difluoro substituents, which may affect its reactivity and biological activity.

®-2-Amino-2-(4-fluorophenyl)ethan-1-ol: Contains only one fluorine substituent, leading to different chemical properties.

®-2-Amino-2-(4-chloro-3,5-difluorophenyl)ethan-1-ol: The position of the fluorine atoms is different, which can influence its interactions and stability.

Uniqueness

The presence of both chloro and difluoro substituents in ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol imparts unique electronic and steric properties. These characteristics can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Biological Activity

(R)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol, with CAS number 1270567-79-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9ClF2N\O

- Molecular Weight : 189.61 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer treatment and other therapeutic areas. Its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been compared to other compounds in terms of cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.76 |

| Reference Compound | Doxorubicin | 0.5 |

| Other Compounds | Various | 0.11 - 5.51 |

The IC50 values indicate that the compound shows promising activity at sub-micromolar concentrations, suggesting it may be a viable candidate for further development in cancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the activation of p53 and caspase pathways. Flow cytometry analyses have shown that the compound can significantly increase apoptotic markers in treated cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies :

- Structure-Activity Relationship (SAR) :

- In Vivo Studies :

Properties

Molecular Formula |

C8H8ClF2NO |

|---|---|

Molecular Weight |

207.60 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClF2NO/c9-5-2-6(10)4(1-7(5)11)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1 |

InChI Key |

VAZUYDOIYMTGMP-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1F)Cl)F)[C@H](CO)N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.